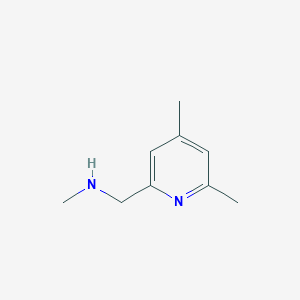

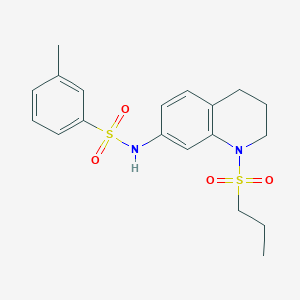

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4,6-Dimethylpyridin-2-yl)ethanone” is a compound with the CAS Number: 59576-31-7. It has a molecular weight of 149.19 . It is commonly used in pharmaceutical, agricultural, and industrial fields. This compound is an important intermediate in the synthesis of various drugs .

Molecular Structure Analysis

The InChI Code for “1-(4,6-Dimethylpyridin-2-yl)ethanone” is 1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

The compound “1-(4,6-Dimethylpyridin-2-yl)ethanone” has a molecular weight of 149.19 g/mol. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which share structural similarities with 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine , have been reported to exhibit antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, suggesting potential for the development of new antiviral agents .

Anti-inflammatory Properties

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory activities. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be explored for its efficacy in reducing inflammation, which is a key factor in many diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The structural framework of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be utilized in synthesizing new compounds that target specific pathways involved in cancer progression .

Antimicrobial Effects

The indole scaffold is also associated with antimicrobial properties. Research into similar compounds indicates that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be developed into a new class of antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .

Antitubercular Activity

Given the biological activity of indole derivatives in combating tuberculosis, there is a possibility that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be investigated for its potential use in treating this infectious disease .

Antidiabetic Potential

Indole-based compounds have shown promise in the treatment of diabetes. The chemical structure of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine may offer a new avenue for the development of antidiabetic medications .

Antimalarial Properties

The indole nucleus is present in many compounds with antimalarial activity. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be a candidate for creating new treatments for malaria .

Neuroprotective Effects

Research into indole derivatives has indicated potential neuroprotective effects. This opens up the possibility for 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine to be used in the development of treatments for neurodegenerative diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-8(2)11-9(5-7)6-10-3/h4-5,10H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGQSYIDZBFYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CNC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)